
(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that contains a triazole ring fused with a thioxo group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained by acid hydrolysis of the ester group to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl-2(3H)-benzoxazolone: Shares the triazole and thioxo moieties but has a different core structure.
4,5-Dicyano-1,2,3-triazole: Contains a triazole ring but with different substituents.
Uniqueness
2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid is unique due to its combination of the triazole ring with a thioxo group and an acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
65926-79-6 |
|---|---|
Fórmula molecular |
C4H3N3O2S |
Peso molecular |
157.15 g/mol |
Nombre IUPAC |
2-(5-sulfanylidene-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H3N3O2S/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9) |
Clave InChI |
ISVVJNKWGIYQJT-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=S)N=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


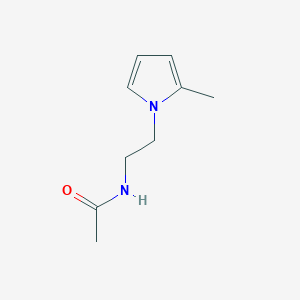
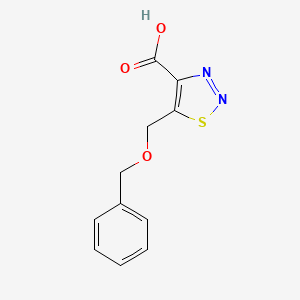
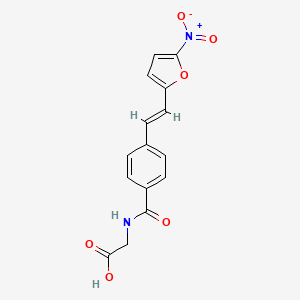
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)

![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
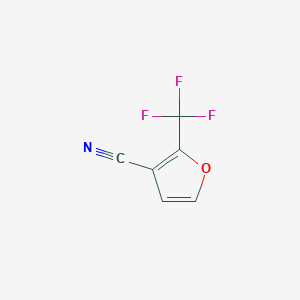
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
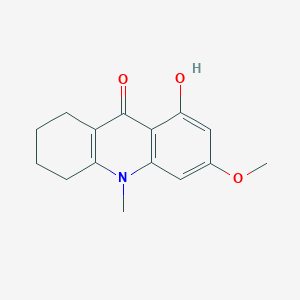
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)


